molecular formula C8H5FINO B8736903 4-Fluoro-5-iodo-2-methoxy-benzonitrile

4-Fluoro-5-iodo-2-methoxy-benzonitrile

Cat. No.: B8736903
M. Wt: 277.03 g/mol
InChI Key: QQXDMWUGNPAANF-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methoxybenzonitrile (molecular formula: C₈H₅FINO) is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at position 2, fluorine at position 4, and iodine at position 5 on the aromatic ring.

Properties

Molecular Formula

C8H5FINO

Molecular Weight

277.03 g/mol

IUPAC Name

4-fluoro-5-iodo-2-methoxybenzonitrile

InChI

InChI=1S/C8H5FINO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3

InChI Key

QQXDMWUGNPAANF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)I)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following compounds are structurally analogous to 4-Fluoro-5-iodo-2-methoxybenzonitrile, differing in substituent positions or functional groups:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Differences vs. Target Compound Source
2-Fluoro-5-iodobenzonitrile F (2), I (5) Nitrile C₇H₃F₂IN Lacks methoxy group at position 2
5-Fluoro-2-methoxybenzonitrile F (5), OCH₃ (2) Nitrile C₈H₆FNO Iodine replaced with fluorine at position 5
4-Chloro-5-fluoro-2-hydroxybenzonitrile Cl (4), F (5), OH (2) Nitrile, Hydroxy C₇H₃ClFNO Methoxy replaced with hydroxy; Cl instead of I at position 4
3-Bromo-5-fluoro-4-iodoaniline Br (3), F (5), I (4), NH₂ (1) Aniline C₆H₄BrFINO Nitrile replaced with amine; different substituent positions
Key Observations:
  • Halogen Effects : The iodine atom in 4-Fluoro-5-iodo-2-methoxybenzonitrile increases molecular weight and polarizability compared to fluorine or chlorine analogs. Iodine’s large size may enhance steric effects in binding interactions or serve as a leaving group in synthesis .
  • Methoxy vs. Hydroxy : Methoxy groups (electron-donating via resonance) improve lipid solubility compared to hydroxy groups, which can form hydrogen bonds but reduce bioavailability .
  • Nitrile vs. Aniline : The nitrile group’s electron-withdrawing nature stabilizes the aromatic ring, whereas aniline’s amine group introduces basicity and reactivity in coupling reactions .
Solubility and Reactivity
  • 5-Fluoro-2-methoxybenzonitrile (TCI Chemicals) : The absence of iodine reduces molecular weight (MW = 151.14 g/mol vs. ~287.04 g/mol for the target compound), likely enhancing aqueous solubility. This compound is used in pharmaceutical intermediates, where fluorine’s electronegativity modulates electronic properties .
  • 4-Chloro-5-fluoro-2-hydroxybenzonitrile (Hairui Chemical) : The hydroxy group at position 2 increases polarity, making it suitable for hydrophilic applications but less membrane-permeable than methoxy analogs .

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